1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(2-Aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential applications in a variety of scientific research areas. It is a heterocyclic compound with a pyrazole ring, which is a five-membered aromatic ring with three nitrogen atoms, and an aminoethyl group attached. This compound has been studied extensively due to its potential applications in medicinal chemistry and biochemistry, and its properties have been used to design and synthesize a variety of novel compounds.
Scientific Research Applications
Cancer Research: CDK2 Inhibition
Pyrazolopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer therapy . The inhibition of CDK2 can lead to the selective targeting of tumor cells, potentially offering a pathway for the development of new anticancer drugs. The structural framework of pyrazolopyrimidine allows for significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers.
Antibacterial Agents
The pyrazolopyrimidine scaffold has shown marked potency as an antibacterial agent . The ability to synthesize derivatives that exhibit antibacterial activity towards clinical isolates makes this compound a valuable asset in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antiproliferative Activity against Leukemia
New pyrazolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines . Some derivatives have shown to be multiple times more potent than existing BTK inhibitors, indicating the potential for these compounds to serve as a basis for developing new leukemia treatments.
Antitubercular Agents
Derivatives of pyrazolopyrimidine have been explored for their antitubercular activities . The structure-activity relationship (SAR) studies suggest that certain substitutions on the pyrazolopyrimidine core can lead to improved anti-tubercular activity, which is critical in the fight against tuberculosis.
Anti-inflammatory Applications
Novel pyrazolopyrimidine analogs have been synthesized and assessed for their anti-inflammatory effects . These compounds have been studied in cellular models, and SAR investigations have indicated that specific moieties incorporated into the pyrazolopyrimidine structure might enhance anti-inflammatory properties.
Kinase Inhibition for Cancer Therapy
The pyrazolopyrimidine core is considered a bioisostere of purines, making it a significant scaffold in the design of kinase inhibitors . Kinase inhibitors are a major focus in cancer therapy, and the pyrazolopyrimidine derivatives offer a promising route for the discovery of new drugs targeting various cancer subtypes.
properties
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S/c1-4-19-12-16-10(15-8(2)3)9-7-14-18(6-5-13)11(9)17-12/h7-8H,4-6,13H2,1-3H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMERYJBGOCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCN)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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